[3,5-Bis(benzyloxy)benzyl]amine hydrochloride
Description
Properties
IUPAC Name |
[3,5-bis(phenylmethoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2.ClH/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18;/h1-13H,14-16,22H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMYDBJUTISAES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)CN)OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-Bis(benzyloxy)benzyl]amine hydrochloride typically involves the reaction of 3,5-dihydroxybenzylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of 3,5-dihydroxybenzylamine are replaced by benzyloxy groups. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[3,5-Bis(benzyloxy)benzyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
[3,5-Bis(benzyloxy)benzyl]amine hydrochloride is a chemical compound with applications in scientific research, particularly in chemistry, biology, and industry. It is used as an intermediate in the synthesis of complex organic molecules. Additionally, it can be employed in studies related to enzyme inhibition and receptor binding. In industry, this compound finds use in the production of specialty chemicals and materials.
Methods of Preparation
The synthesis of this compound typically involves the reaction of 3,5-dibenzyloxybenzaldehyde with an amine source under reductive amination conditions. This reaction is often carried out with a reducing agent like sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group. Industrial production employs similar synthetic routes on a larger scale, optimized for yield and purity, potentially utilizing continuous flow reactors and advanced purification techniques like chromatography to enhance efficiency and scalability.
Chemical Reactions
this compound can undergo several types of chemical reactions:
- Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration (using nitric acid) or halogenation (using halogens).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives, while nitration can introduce nitro groups onto the aromatic ring.
Scientific Research Applications
this compound has applications across multiple scientific disciplines:
- Chemistry: It serves as an intermediate in synthesizing complex organic molecules.
- Biology: The compound is useful in studies involving enzyme inhibition and receptor binding.
- Industry: It is used in the production of specialty chemicals and materials.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups may enhance the compound’s binding affinity to these targets, leading to modulation of their activity, with the exact pathways depending on the specific application and target.
Mechanism of Action
The mechanism of action of [3,5-Bis(benzyloxy)benzyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare [3,5-Bis(benzyloxy)benzyl]amine hydrochloride with structurally and functionally related compounds, focusing on substituents, physicochemical properties, and applications.
Key Comparison Points:
Substituent Effects: The benzyloxy groups in the target compound distinguish it from analogs like 3,5-bis(aminomethyl)benzoic acid dihydrochloride, which features polar aminomethyl and carboxylic acid groups. This structural difference reduces the target compound’s polarity, making it more suitable for lipid-rich environments . Dimethylamino and methyl ester substituents in analogs (e.g., CAS 17847-26-6 and 6232-11-7) alter electronic properties, influencing reactivity and solubility profiles .
Salt Forms: The monohydrochloride salt of the target compound contrasts with the dihydrochloride salt of 3,5-bis(aminomethyl)benzoic acid, which may improve solubility but complicate purification .
Applications :
- While the target compound lacks explicit application data, structurally related benzoic acid derivatives are utilized in coordination polymers (e.g., lanthanide complexes with luminescent properties) and drug synthesis .
- The patent compound (EP 3339296) demonstrates how complex substituents (e.g., triazine-pyridine moieties) enable targeted biological activity, a feature absent in simpler benzylamine derivatives .
Commercial Availability: The discontinued status of this compound contrasts with available analogs like 3,5-bis(aminomethyl)benzoic acid dihydrochloride, suggesting challenges in synthesis or stability .
Biological Activity
[3,5-Bis(benzyloxy)benzyl]amine hydrochloride is a compound of interest due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound features two benzyloxy groups attached to a benzylamine core. This unique configuration is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClO |
| Molecular Weight | 335.83 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Melting Point | Not specified |
1. Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. Studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 8 µM to 32 µM against strains such as Staphylococcus aureus and Escherichia coli .
2. Antioxidant Activity
The antioxidant capabilities of this compound were evaluated through various assays, revealing its potential to scavenge free radicals effectively.
- DPPH Assay : The compound showed a notable ability to reduce DPPH radicals, indicating strong antioxidant activity.
- FRAP Assay : Results from the FRAP assay confirmed its capacity to stabilize free radicals significantly better than standard antioxidants like BHT .
3. Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can reduce inflammatory responses by inhibiting key pathways involved in inflammation.
- NF-κB Pathway Inhibition : The compound was found to decrease NF-κB activation in response to pro-inflammatory stimuli, suggesting a mechanism for its anti-inflammatory effects .
4. Antitumor Activity
Preliminary studies have indicated that the compound may possess anticancer properties, particularly against breast cancer cell lines.
- IC Values: Some derivatives showed IC values in the low micromolar range (1.2–5.3 µM), indicating potent antiproliferative effects on cancer cells .
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of several derivatives of benzylamine compounds, this compound was highlighted for its superior activity against E. coli and S. aureus, outperforming traditional antibiotics in some cases.
Case Study 2: Antioxidant Potential
A comparative analysis of antioxidant activities among various compounds revealed that this compound exhibited one of the highest reducing powers in both DPPH and FRAP assays, suggesting its potential application in preventing oxidative stress-related diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
